4-Piperidineethanol

Physicochemical Properties Formulation Science Process Chemistry

4-Piperidineethanol (CAS 622-26-4), also known as 2-(piperidin-4-yl)ethanol or 4-(2-hydroxyethyl)piperidine, is a heterocyclic amine characterized by a six-membered piperidine ring bearing an ethyl alcohol chain at the 4-position. This white, crystalline solid (mp 46-47°C) possesses a molecular weight of 129.20 g/mol and a molecular formula of C7H15NO.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 622-26-4
Cat. No. B032411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidineethanol
CAS622-26-4
Synonyms2-(4-Piperidyl)ethanol;  2-(Piperidin-4-yl)-1-ethanol;  2-(Piperidin-4-yl)ethanol;  4-(2-Hydroxyethyl)piperidine;  NSC 93818
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESC1CNCCC1CCO
InChIInChI=1S/C7H15NO/c9-6-3-7-1-4-8-5-2-7/h7-9H,1-6H2
InChIKeyLDSQQXKSEFZAPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperidineethanol (CAS 622-26-4): A Foundational Piperidine Building Block for Pharmaceutical Synthesis


4-Piperidineethanol (CAS 622-26-4), also known as 2-(piperidin-4-yl)ethanol or 4-(2-hydroxyethyl)piperidine, is a heterocyclic amine characterized by a six-membered piperidine ring bearing an ethyl alcohol chain at the 4-position [1]. This white, crystalline solid (mp 46-47°C) possesses a molecular weight of 129.20 g/mol and a molecular formula of C7H15NO . It exhibits high water solubility and serves as a versatile intermediate in organic synthesis, with well-established roles as a reactant for generating diverse pharmacologically relevant molecules, including FAK inhibitors and neurokinin receptor antagonists .

4-Piperidineethanol (CAS 622-26-4): Why Simple In-Class Substitution is Technically Invalid


Procurement specialists and medicinal chemists cannot interchangeably substitute 4-Piperidineethanol with other piperidine derivatives, even those with similar functionality, due to critical and quantifiable differences in physicochemical properties and target molecular geometry. Variations in the position of the hydroxyethyl substituent (e.g., 1- vs. 4-position) fundamentally alter the compound's basicity (pKa/pKb), lipophilicity (LogP), and physical state [1]. Furthermore, altering the alkyl linker length between the piperidine ring and hydroxyl group—from methanol to propanol—significantly impacts the resulting molecule's conformational flexibility and pharmacokinetic profile in downstream applications, as evidenced by structure-activity relationships in neurokinin antagonist series [2]. The specific spatial arrangement of 4-Piperidineethanol is a key determinant in its successful application as a semi-flexible linker in PROTACs and as a core scaffold in various inhibitor classes .

4-Piperidineethanol (CAS 622-26-4): A Quantitative Comparative Analysis for Scientific Selection


Distinct Physical State and Thermal Properties Relative to the 1-Isomer

4-Piperidineethanol is a white crystalline solid at room temperature, whereas its positional isomer, 1-piperidineethanol (CAS 3040-44-6), where the hydroxyethyl group is on the piperidine nitrogen, is a liquid. This physical state difference is directly reflected in a melting point (mp) of 46-47°C for the 4-isomer compared to a liquid with a freezing/melting point of 16°C for the 1-isomer [1]. The significantly higher melting point and solid-state nature of 4-Piperidineethanol can offer advantages in purification by recrystallization and handling for solid-phase dosing in formulation development.

Physicochemical Properties Formulation Science Process Chemistry

Altered Lipophilicity (LogP) Profile vs. the 1-Isomer Impacting ADME Predictions

The calculated partition coefficient (cLogP), a key determinant of a molecule's lipophilicity and ability to cross biological membranes, differs notably between the positional isomers. 4-Piperidineethanol exhibits a lower cLogP of -0.05 , indicating greater hydrophilicity compared to 1-piperidineethanol, which has a cLogP of 0.62 . In drug discovery, this difference of nearly 0.7 LogP units is substantial and can translate to a significant variation in predicted intestinal absorption and blood-brain barrier penetration, guiding the selection of the appropriate building block for a desired pharmacokinetic profile.

Medicinal Chemistry ADME Lipophilicity Physicochemical Properties

Significant Difference in Basic Strength (pKb) Dictating Reactivity and Salt Formation

The basicity of the piperidine nitrogen is a crucial parameter governing reactivity in nucleophilic substitutions, amide couplings, and salt formation. 4-Piperidineethanol is a significantly stronger base (pKb = 2.95) compared to unsubstituted piperidine (pKa of conjugate acid ~11.1, implying a weaker base) . This higher basicity of 4-Piperidineethanol directly influences its reactivity profile and makes it easier to protonate and form salts, which can be a key advantage for purification via crystallization or in formulation development for improved drug solubility and stability.

Organic Synthesis Reactivity pKb Salt Formation Purification

Distinct Thermal Profile and Boiling Point vs. Methanol and Propanol Analogs for Distillation and Processing

The boiling point of 4-Piperidineethanol is 131-136°C at 17 mmHg , which lies between the shorter-chain 4-piperidinemethanol (118-120°C/10 mmHg) [1] and the longer-chain 4-piperidinepropanol (235.5°C/760 mmHg) . This intermediate volatility can be advantageous in manufacturing processes, as it allows for purification via vacuum distillation at a more moderate temperature compared to the propanol analog, while being less volatile than the methanol analog, potentially reducing losses during solvent stripping.

Process Chemistry Thermal Properties Distillation Manufacturing

Documented Utility as a Key Intermediate in FAK and NK2 Inhibitor Syntheses

4-Piperidineethanol has been specifically cited in the peer-reviewed literature as a key reactant for synthesizing cellular-active allosteric inhibitors of Focal Adhesion Kinase (FAK) and as a core scaffold in the development of potent neurokinin-2 (NK2) receptor antagonists [1]. These citations provide concrete, validated starting points for research programs, demonstrating the compound's proven track record in generating bioactive molecules for specific therapeutic targets, thereby reducing synthetic risk compared to less documented analogs.

Medicinal Chemistry Focal Adhesion Kinase Neurokinin-2 Inhibitor Synthesis

4-Piperidineethanol (CAS 622-26-4): Optimal Application Scenarios Based on Quantitative Evidence


Synthesis of Focal Adhesion Kinase (FAK) and Neurokinin-2 (NK2) Receptor Inhibitors

Procurement of 4-Piperidineethanol is strongly indicated for medicinal chemistry projects targeting FAK and NK2 receptors. Its documented and validated use as a key intermediate in synthesizing cellular-active allosteric FAK inhibitors and potent NK2 antagonists provides a direct, literature-supported pathway, reducing synthetic risk and accelerating lead optimization [1].

Development of PROTACs (Proteolysis-Targeting Chimeras)

The compound's bifunctional nature, possessing both a nucleophilic secondary amine and a terminal hydroxyl group, makes it a valuable semi-flexible linker in the construction of PROTAC molecules. This application is enabled by its specific molecular geometry and functional group spacing, which differ from the 1-isomer, allowing for precise control over the spatial orientation of the E3 ligase ligand and the target protein warhead .

Solid-Phase Peptide Synthesis and Bioconjugation

The solid physical state of 4-Piperidineethanol (mp 46-47°C) offers a distinct advantage over its liquid 1-isomer in solid-phase synthesis applications. Its higher melting point allows for precise, quantitative weighing and handling as a solid reagent, which is critical for ensuring accurate stoichiometry in automated peptide synthesizers or for preparing homogeneous mixtures in bioconjugation protocols [1].

Technical Documentation Hub

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